2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a fluorine atom, a benzamide group, and a pyrimidinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrimidinyl-piperazine intermediate, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves coupling this intermediate with 2-fluorobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation or cancer.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it might inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidinyl-piperazine compounds, such as:
- N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzamide
- 2-fluoro-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzamide
Uniqueness
What sets 2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide apart is the presence of the fluorine atom and the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. These features may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-6-2-1-5-15(16)17(25)20-9-4-14-28(26,27)24-12-10-23(11-13-24)18-21-7-3-8-22-18/h1-3,5-8H,4,9-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZHNWOVCZRMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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